Cyclopropanecarboxylic acid anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167610. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

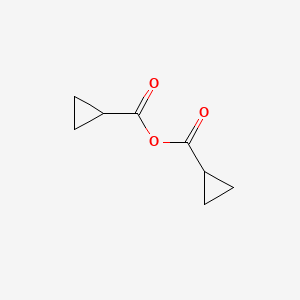

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropanecarbonyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEPOJMTQYNFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304854 | |

| Record name | Cyclopropanecarboxylic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-24-7 | |

| Record name | 33993-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Cyclopropanecarboxylic Acid Anhydride (CAS No. 33993-24-7): Synthesis, Reactivity, and Application in Modern Drug Discovery

Introduction: The Strategic Value of a Strained Ring

In the landscape of synthetic chemistry and drug development, the cyclopropyl group is a privileged motif. Its inherent ring strain and unique electronic properties can profoundly influence a molecule's conformational rigidity, metabolic stability, and binding affinity.[1] Cyclopropanecarboxylic acid anhydride (CAS No: 33993-24-7 ) serves as a highly efficient and reactive vehicle for introducing the cyclopropylcarbonyl moiety into a wide array of molecular scaffolds.[2][3] This guide provides an in-depth examination of this key reagent, from its fundamental properties and synthesis to its strategic deployment in pharmaceutical research, intended for the practicing chemist and drug development professional.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is foundational to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33993-24-7 | [2][4][5] |

| Molecular Formula | C₈H₁₀O₃ | [2][3][4] |

| Molecular Weight | 154.16 g/mol | [2][3][6] |

| IUPAC Name | cyclopropanecarbonyl cyclopropanecarboxylate | [3] |

| Appearance | Colorless to pale yellow liquid or powder | [2][4][6] |

| Boiling Point | ~253.6°C at 760 mmHg (Predicted) | [4][5] |

| Density | ~1.354 g/cm³ (Predicted) | [4] |

| Flash Point | ~113.7°C (Predicted) | [4] |

| Purity | Typically ≥95-97% | [5][6] |

Synthesis of this compound: A Validated Approach

The anhydride is most reliably prepared through the reaction of a carboxylic acid with its corresponding acid chloride.[7] This method is efficient and leverages readily available precursors. Other established techniques include the dehydration of cyclopropanecarboxylic acid using potent dehydrating agents like phosphorus pentoxide.[8]

Workflow for Anhydride Synthesis from Acid Chloride

The following diagram illustrates the logical flow for a common and reliable synthesis route.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Cyclopropanecarboxylic Acid and its Chloride

This protocol is based on established methods for anhydride formation.[7]

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Base Addition: Add a non-nucleophilic base, such as pyridine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

-

Acid Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate sequentially with dilute HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[7]

Applications in Drug Development & Organic Synthesis

Acid anhydrides are potent acylating agents, and this compound is no exception.[9] Its primary utility lies in its ability to react with nucleophiles like alcohols and amines to form the corresponding esters and amides, respectively.[8][10] This reactivity is central to its role in building complex molecules.

The incorporated cyclopropyl group often imparts desirable pharmacokinetic properties. For example, esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to other alkyl esters, a feature that can be exploited in the design of prodrugs with longer half-lives.[11] Furthermore, the rigid cyclopropane ring can lock a molecule into a specific conformation, which can be critical for achieving high-affinity binding to a biological target.

General Reaction Pathway: Nucleophilic Acyl Substitution

The anhydride's reactivity is governed by the nucleophilic acyl substitution mechanism. One of the carbonyl carbons serves as the electrophile, and upon attack by a nucleophile, the cyclopropanecarboxylate group acts as an effective leaving group.

Caption: General acylation reaction using the anhydride.

Experimental Protocol: Amide Formation via Acylation

This protocol outlines a general procedure for the synthesis of a cyclopropyl amide from an amine, a key transformation in the synthesis of many pharmaceutical intermediates.[8]

-

Reactant Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in an appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Reagent Addition: Add this compound (1.1 eq) to the solution. If the amine starting material is used as a hydrochloride salt, include a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the salt and the carboxylic acid byproduct.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor its progress by TLC until the starting amine is consumed.

-

Aqueous Work-up: Dilute the reaction mixture with the solvent and wash with 1M HCl (to remove excess amine and base), followed by a saturated sodium bicarbonate solution (to remove the cyclopropanecarboxylic acid byproduct), and finally with brine.

-

Product Isolation: Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound (CAS: 33993-24-7) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug developers. Its high reactivity as an acylating agent, combined with the unique and beneficial properties conferred by the cyclopropyl moiety, makes it an invaluable reagent for the synthesis of novel therapeutics and complex organic molecules.[1][8] A firm grasp of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the research and development pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy this compound | 33993-24-7 [smolecule.com]

- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropanecarboxylic Acid Anhydride: A Technical Guide for Advanced Synthesis

<

Executive Summary: Cyclopropanecarboxylic acid anhydride is a highly reactive and versatile reagent crucial for introducing the cyclopropylcarbonyl moiety in advanced organic synthesis. Its strained three-membered ring imparts unique electronic and steric properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and characterization protocols, key synthetic applications, and essential safety procedures. The cornerstone of its identity is a molecular weight of 154.16 g/mol , which underpins all stoichiometric calculations in its synthetic utility.[1][2][3]

Core Physicochemical Properties

This compound, with the molecular formula C₈H₁₀O₃, is the symmetrical anhydride of cyclopropanecarboxylic acid.[3] It typically presents as a colorless to light yellow liquid and is a key intermediate for specialized chemical manufacturing.[2][4] Its strained ring structure makes it a potent acylating agent.

A comprehensive summary of its fundamental properties is crucial for laboratory application and is detailed below.

| Property | Value | Source(s) |

| Molecular Weight | 154.16 g/mol | [1][2][3][5] |

| Exact Mass | 154.062994177 Da | [1][6] |

| Molecular Formula | C₈H₁₀O₃ | [1][3][5][6] |

| CAS Number | 33993-24-7 | [2][3][5] |

| Physical State | Liquid | [2][7] |

| Boiling Point | ~253.6°C at 760 mmHg (Predicted) | [4][5] |

| Density | ~1.113 g/cm³ | [8] |

| Synonyms | Cyclopropanecarbonyl cyclopropanecarboxylate | [4][6][9] |

Synthesis and Mechanistic Insight

The preparation of this compound is most commonly achieved through the dehydration or coupling of its parent carboxylic acid. A reliable laboratory-scale method involves the reaction of cyclopropanecarboxylic acid with its corresponding acid chloride, cyclopropanecarbonyl chloride.[10]

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl oxygen of cyclopropanecarboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion, followed by deprotonation, yields the symmetric anhydride.

Caption: Synthesis of the anhydride via nucleophilic acyl substitution.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for preparing symmetric anhydrides.[10]

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve cyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes.

-

Causality Note: The slow addition at reduced temperature is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, observing the disappearance of the broad -OH stretch from the starting carboxylic acid.

-

Workup & Purification: Upon completion, the reaction mixture is washed with cold saturated sodium bicarbonate solution to remove unreacted acid and HCl byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final anhydride.[10]

-

Self-Validation: The purity of the distilled product must be confirmed via spectroscopic analysis as described in the following section.

-

Spectroscopic Characterization

Confirming the identity and purity of the synthesized anhydride is paramount. IR and NMR spectroscopy are the primary methods for this validation.

-

Infrared (IR) Spectroscopy: The hallmark of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. For this compound, these appear at approximately 1818 cm⁻¹ and 1750 cm⁻¹ (corresponding to 5.5 and 5.7 µm).[10] The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the consumption of the starting carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by multiplets in the cyclopropyl region (typically 0.8-1.5 ppm).

-

¹³C NMR: The spectrum will show a characteristic signal for the anhydride carbonyl carbon at ~170 ppm, along with signals for the cyclopropyl carbons.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its function as an efficient cyclopropylcarbonylating agent.[11] The strained cyclopropane ring can confer desirable properties to drug candidates, such as increased metabolic stability or enhanced binding to biological targets.[12][13]

Acylation Reactions

The anhydride readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. This reactivity is central to its role in building complex molecular architectures.[11]

Caption: General workflow for the use of the anhydride in acylation.

Role as a Bioisostere and Structural Motif

In medicinal chemistry, the cyclopropane ring is often used as a rigid bioisostere for other groups, like a vinyl or phenyl group. Its incorporation can lock a molecule into a specific conformation, potentially increasing its affinity for a target receptor. Esters derived from cyclopropanecarboxylic acid have shown enhanced hydrolytic stability compared to less sterically hindered analogs, a property that can be exploited in prodrug design to improve pharmacokinetic profiles.[12] The anhydride serves as a direct precursor for installing these valuable structural motifs.[11][14]

Safety, Handling, and Storage

This compound is a reactive chemical that requires careful handling.

-

Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[9] It is harmful if swallowed, inhaled, or comes in contact with skin.[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Avoid all personal contact, including inhalation of vapors.[7]

-

Storage: The compound is moisture-sensitive.[9][15] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[5][16]

-

Spills: In case of a spill, contain the material with an inert absorbent like sand or vermiculite.[7] Avoid contact with water.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, particularly its molecular weight of 154.16 g/mol , alongside validated protocols for its synthesis, characterization, and safe handling, empowers researchers to harness its full synthetic potential. Its ability to introduce the metabolically robust and conformationally rigid cyclopropane motif makes it an indispensable reagent in the quest for next-generation therapeutics.

References

- 1. This compound | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. prepchem.com [prepchem.com]

- 11. Buy this compound | 33993-24-7 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. cleanchemlab.com [cleanchemlab.com]

A Comprehensive Technical Guide to Cyclopropanecarboxylic Acid Anhydride: Properties, Applications, and Protocols for the Modern Researcher

Abstract: Cyclopropanecarboxylic acid anhydride is a highly reactive and versatile reagent of significant interest in organic synthesis, materials science, and pharmaceutical development.[1][2] Its unique structural feature, a strained three-membered cyclopropane ring coupled with a reactive anhydride functional group, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules.[1] This guide provides an in-depth examination of the core physical and chemical properties of this compound, offers detailed protocols for its synthesis and handling, and explores its applications, particularly within the realm of drug discovery and development.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 33993-24-7, is systematically named cyclopropanecarbonyl cyclopropanecarboxylate.[3][4] It is formed from the dehydration of two molecules of cyclopropanecarboxylic acid. The molecule's strained three-membered ring is a key determinant of its reactivity.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a reagent are critical for its appropriate handling, application in synthesis, and purification. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃ | [1][2][3][5] |

| Molecular Weight | 154.16 g/mol | [2][3][6] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Boiling Point | 253.6°C at 760 mmHg232°C at 752 Torr95-100°C at 6 torr | [2][4][7] |

| Density | 1.113 - 1.354 g/cm³ | [2][4] |

| Refractive Index | 1.554 | [2] |

| Flash Point | 113.7°C | [2] |

| Solubility | Reacts with water. | [1] |

Spectroscopic Profile

Spectroscopic data is fundamental for the verification of a compound's identity and purity.

-

Infrared (IR) Spectroscopy : As a carboxylic acid anhydride, its IR spectrum is distinguished by two characteristic carbonyl (C=O) stretching absorptions resulting from symmetric and asymmetric stretching modes.[8] These peaks are typically observed at high frequencies, often around 1820 cm⁻¹ and 1750 cm⁻¹ . The presence of these two distinct, strong bands is a definitive indicator of the anhydride functional group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the carbons alpha to the carbonyl group are deshielded and typically resonate in the δ 2.0-2.5 ppm region.[9] The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

¹³C NMR : The carbonyl carbons are significantly deshielded due to the attached electronegative oxygens, with their signals appearing in the δ 160-180 ppm range.[9] These signals are often of low intensity due to the absence of attached protons.

-

-

Mass Spectrometry (MS) : The primary fragmentation pathway for acid anhydrides involves the cleavage of the C-O bond to form a stable acylium ion (R-CO⁺).[9] This results in a prominent peak in the mass spectrum, which is highly diagnostic for the compound class.

Reactivity and Stability

The chemical behavior of this compound is governed by the electrophilicity of its carbonyl carbons and the inherent strain of the cyclopropyl rings.

-

Stability : The compound is stable under normal storage conditions, which include a cool, dry environment under an inert atmosphere.[5][10] It is highly sensitive to moisture and will readily hydrolyze.[1][5] It is incompatible with water, strong oxidizing agents, acids, bases, alcohols, and amines.[5]

-

Reactivity Profile :

-

Hydrolysis : In the presence of water, it rapidly hydrolyzes to yield two equivalents of cyclopropanecarboxylic acid.[1] This reactivity necessitates handling in anhydrous conditions.

-

Acylation : It is an effective acylation agent. It reacts with nucleophiles such as alcohols and amines to form the corresponding cyclopropyl esters and amides, respectively.[1] This reaction is central to its utility in organic synthesis.

-

Caption: Key reactions of this compound.

Applications in Research and Development

The unique structural motifs of this compound make it a valuable building block.

-

Organic Synthesis : It serves as a versatile reagent for introducing the cyclopropylcarbonyl group into various molecules.[1] This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the cyclopropane ring can impart desirable properties such as metabolic stability and conformational rigidity.[1]

-

Drug Development : The cyclopropane moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Esters derived from cyclopropanecarboxylic acid have been investigated as potential prodrugs, demonstrating enhanced hydrolytic stability compared to other esters.[11] The anhydride is a key intermediate for accessing these and other derivatives for pharmacological screening.[12]

-

Biochemical Research : Due to its ability to acylate nucleophilic residues on proteins, such as lysine, it can be used as a tool for modifying proteins to study enzyme activity and cellular functions.[1]

Safety, Handling, and Storage

CAUTION: this compound is a hazardous chemical that requires strict safety protocols.

-

Hazards : It is classified as corrosive and causes severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5][13]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat.[5][10][13]

-

Handling : Avoid all personal contact, including inhalation of vapors.[13] Prevent contact with moisture.[13] Containers should be kept tightly sealed when not in use.[10]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container, preferably under an inert gas.[5][10] It should be stored away from incompatible materials.[5] Some suppliers recommend refrigeration.[10][14]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water and seek immediate medical attention.[5]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[5]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and get immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

-

Experimental Protocol: Synthesis

A common and reliable method for synthesizing this compound involves the reaction of cyclopropanecarboxylic acid with its corresponding acid chloride.[1][7] This protocol is a self-validating system based on well-established acylation chemistry.

Objective: To synthesize this compound from cyclopropanecarboxylic acid.

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl ether)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Caption: General workflow for the synthesis of the target anhydride.

Methodology:

-

Preparation of Cyclopropanecarbonyl Chloride (Intermediate):

-

Causality: The carboxylic acid must first be converted to a more reactive derivative, the acid chloride, to facilitate acylation. Thionyl chloride is a common and effective reagent for this transformation.[1]

-

In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add cyclopropanecarboxylic acid dissolved in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude cyclopropanecarbonyl chloride.

-

-

Synthesis of the Anhydride:

-

Causality: The highly electrophilic acid chloride will readily react with the carboxylate salt (formed in situ by the reaction of the carboxylic acid and a base like pyridine) to form the anhydride linkage.

-

In a separate dry flask under an inert atmosphere, dissolve one equivalent of cyclopropanecarboxylic acid in an anhydrous solvent like diethyl ether.

-

Cool the solution in an ice bath and add one equivalent of pyridine.

-

Slowly add the prepared cyclopropanecarbonyl chloride (one equivalent) to the cooled solution with stirring.

-

Allow the reaction to stir at room temperature for several hours. A precipitate of pyridinium hydrochloride will form.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[7]

-

Conclusion

This compound is a cornerstone reagent for chemists requiring access to the cyclopropylcarbonyl moiety. Its well-defined physical properties, coupled with its predictable and potent reactivity, make it an invaluable tool in diverse synthetic applications, from advanced materials to the intricate world of pharmaceutical design. A thorough understanding of its spectroscopic signature, reactivity profile, and stringent handling requirements is paramount for its safe and effective utilization in the laboratory. This guide serves as a foundational resource for professionals aiming to harness the synthetic potential of this unique and powerful chemical entity.

References

- 1. Buy this compound | 33993-24-7 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclopropanecarboxylic Acid Anhydride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclopropanecarboxylic acid anhydride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, provides a robust experimental protocol for data acquisition, and offers insights into spectral interpretation and troubleshooting.

Introduction: The Unique Spectroscopic Signature of the Cyclopropyl Moiety

This compound is a symmetrical molecule featuring two cyclopropyl rings linked to a central anhydride functional group. The analysis of its ¹H NMR spectrum is a compelling case study in structural elucidation, primarily due to the distinctive nature of the cyclopropane ring.

The three-membered ring of cyclopropane is characterized by significant ring strain, which forces the C-C-C bond angles to approximately 60°. This leads to a rehybridization of the carbon orbitals, imparting a higher degree of p-character to the C-C bonds. This increased p-character generates a unique magnetic environment. Aromatic-like ring currents are induced in the plane of the ring when subjected to an external magnetic field, leading to strong shielding of the protons positioned above and below this plane.[1][2] Consequently, protons on a cyclopropane ring typically resonate at an unusually high field (upfield) in the ¹H NMR spectrum, often between 0 and 2 ppm.[1][2][3] The anhydride moiety, being an electron-withdrawing group, will deshield the adjacent protons, shifting them downfield relative to unsubstituted cyclopropane.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of this compound (C₈H₁₀O₃) dictates a specific and predictable NMR spectrum.[4][5] Due to the molecule's symmetry, the two cyclopropanecarboxylate units are chemically equivalent, simplifying the overall spectrum. Within each cyclopropyl group, there are three distinct proton environments: the single methine proton (Hₐ) attached to the carbon bearing the carbonyl group, and the two diastereotopic methylene protons (Hₑ and Hₓ) on the adjacent carbon.

Caption: Molecular structure of a single cyclopropanecarboxylate unit.

Chemical Shifts (δ)

-

Methine Proton (Hₐ): This proton is directly attached to the carbon alpha to the electron-withdrawing carbonyl group. This proximity causes significant deshielding, shifting its resonance downfield compared to the other cyclopropyl protons. Its chemical shift is anticipated in the range of 1.5 - 2.0 ppm .

-

Methylene Protons (Hₑ and Hₓ): These two protons are diastereotopic. The proton cis to the carbonyl group (Hₑ) and the proton trans to the carbonyl group (Hₓ) experience slightly different magnetic environments. They will have distinct chemical shifts, typically resonating in the upfield region of 0.8 - 1.4 ppm . The inherent shielding of the cyclopropane ring is still dominant, but the influence of the distant anhydride group causes a downfield shift from the ~0.22 ppm seen in unsubstituted cyclopropane.[2]

Spin-Spin Coupling (J-Coupling)

The strained geometry of the cyclopropane ring results in characteristic vicinal (³J) and geminal (²J) coupling constants.

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly dependent on the dihedral angle between them. In cyclopropanes, the vicinal coupling constant for cis protons (³J_cis) is consistently larger than for trans protons (³J_trans).[6][7]

-

Geminal Coupling (²J): The coupling between the two non-equivalent protons on the same carbon (Hₑ-Hₓ) is also observed and is typically in the range of 4-9 Hz , and is suggested to be negative in sign.[7][8]

Predicted Splitting Patterns (Multiplicity)

The interplay of these coupling constants gives rise to complex splitting patterns:

-

Methine Proton (Hₐ): This proton is coupled to two non-equivalent protons, Hₑ and Hₓ. It will therefore appear as a doublet of doublets (dd) , with two different coupling constants (³J_cis and ³J_trans).

-

Methylene Protons (Hₑ and Hₓ): Each of these protons is coupled to Hₐ (vicinal) and to each other (geminal). Consequently, both Hₑ and Hₓ will also appear as a doublet of doublets (dd) or a more complex multiplet if higher-order effects are present.

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hₐ | 1.5 - 2.0 | Doublet of Doublets (dd) | ³J_cis ≈ 7-9; ³J_trans ≈ 4-6 | 2H |

| Hₑ / Hₓ | 0.8 - 1.4 | Multiplets (dd) | ³J_cis ≈ 7-9; ³J_trans ≈ 4-6; ²J_gem ≈ 4-9 | 8H |

Experimental Protocol for High-Resolution NMR Data Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound. The self-validating nature of this protocol ensures reproducibility and accuracy.

Objective

To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification and analysis.

Materials & Instrumentation

-

Sample: this compound (>98% purity)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tubes, Pasteur pipettes, analytical balance

-

Instrument: 400 MHz (or higher) NMR Spectrometer

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: CDCl₃ is an excellent solvent for non-polar to moderately polar organic molecules like anhydrides. It is aprotic, preventing reaction with the anhydride, and its residual proton signal (CHCl₃ at ~7.26 ppm) does not interfere with the cyclopropyl proton signals.[3] TMS provides a zero-point reference for the chemical shift scale.[9]

-

Procedure: i. Weigh approximately 10-15 mg of this compound directly into a clean, dry vial. ii. Add approximately 0.6 mL of CDCl₃ (with TMS). iii. Gently swirl the vial until the sample is fully dissolved. iv. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Proper instrument setup is critical for obtaining a spectrum with high resolution and signal-to-noise. Locking ensures field stability, and shimming homogenizes the magnetic field across the sample.

-

Procedure: i. Insert the NMR tube into the spectrometer. ii. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. iii. Perform automatic or manual shimming to optimize the magnetic field homogeneity. iv. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 1-2 second relaxation delay, 90° pulse angle).

-

-

Data Processing:

-

Rationale: Raw FID (Free Induction Decay) data must be mathematically processed to generate the frequency-domain spectrum that is interpretable.

-

Procedure: i. Apply a Fourier transform to the acquired FID. ii. Phase the spectrum to ensure all peaks are in the positive absorptive mode. iii. Apply a baseline correction to obtain a flat baseline. iv. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. v. Integrate the signals to determine the relative ratios of the protons.

-

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Interpretation and Troubleshooting

Analysis of a Representative Spectrum

When analyzing the processed spectrum, one should identify three main regions of interest corresponding to the predicted signals. The integration ratio of the downfield multiplet (Hₐ) to the upfield multiplets (Hₑ/Hₓ) should be 2:8, which simplifies to 1:4. The coupling constants extracted from the splitting patterns should be used to confirm the cis and trans relationships between the protons, validating the structure.

Identification of Potential Impurities

-

Cyclopropanecarboxylic Acid: The most common impurity is the corresponding carboxylic acid, formed by hydrolysis of the anhydride. Its presence would be indicated by:

-

Residual Solvents: Besides the primary deuterated solvent peak, other solvent residues from synthesis or purification may be present.

-

Water: A peak for water (H₂O) may appear, often as a broad singlet around 1.5-1.6 ppm in CDCl₃.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad, poorly resolved peaks | Poor shimming; sample concentration too high; presence of paramagnetic impurities. | Re-shim the instrument. Dilute the sample. Filter the sample through a small plug of silica/celite. |

| Unexpected signals | Presence of impurities (starting materials, acid, solvents). | Check for the characteristic -COOH peak. Compare with spectra of potential starting materials. Run a 2D NMR experiment like COSY to establish correlations. |

| Incorrect integration ratios | Incomplete relaxation of protons; overlapping impurity peaks. | Increase the relaxation delay (d1) in the acquisition parameters. Carefully inspect the baseline around the integrated regions. |

| Anhydride signal is weak/absent | Sample has completely hydrolyzed to the carboxylic acid. | Prepare a fresh sample, ensuring the use of dry solvent and glassware. |

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, defined by the unique magnetic properties of the cyclopropane ring. The characteristic upfield shifts of the methylene protons, combined with the distinct cis and trans vicinal coupling constants, provide an unambiguous fingerprint for this molecule. By following a rigorous experimental protocol and applying a sound theoretical framework for interpretation, researchers can confidently use ¹H NMR spectroscopy to verify the structure and assess the purity of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

IR spectrum of cyclopropanecarboxylic acid anhydride

An In-Depth Technical Guide to the Infrared Spectrum of Cyclopropanecarboxylic Acid Anhydride

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₁₀O₃)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the compound's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and offers a detailed guide to spectral interpretation. Key diagnostic features, including the characteristic coupled carbonyl stretches of the anhydride functional group and the unique vibrational modes of the cyclopropyl ring, are discussed in detail. The guide synthesizes theoretical knowledge with practical, field-proven insights to empower users in accurately identifying and characterizing this important chemical intermediate.

Introduction

This compound is a reactive chemical intermediate utilized in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals[2]. Its molecular structure, featuring a strained three-membered ring coupled to an acid anhydride functional group, imparts unique reactivity and conformational properties. For quality control, reaction monitoring, and structural elucidation, a rapid and definitive analytical method is paramount.

Infrared (IR) spectroscopy serves as a powerful, non-destructive technique for this purpose, providing a distinct molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. The is particularly rich in information, presenting characteristic absorption bands that unequivocally confirm the presence of both the anhydride moiety and the cyclopropyl rings. This guide provides the foundational knowledge and practical methodology required to leverage IR spectroscopy for the confident analysis of this compound.

Theoretical Framework for IR Analysis

The is best understood by considering the contributions of its two primary structural components: the acid anhydride group and the cyclopropyl substituents.

The Anhydride Moiety: Coupled Carbonyl Vibrations

The acid anhydride functional group (R-CO-O-CO-R) is defined by two carbonyl (C=O) groups linked by an oxygen atom. This arrangement leads to the most prominent feature in the IR spectrum: two distinct carbonyl stretching absorption bands instead of one[3]. This phenomenon arises from the mechanical coupling of the two C=O oscillators. The vibrations can occur in two modes[4]:

-

Asymmetric Stretch: One C=O bond stretches while the other contracts. This mode occurs at a higher frequency and is typically the more intense band for acyclic anhydrides. For saturated, non-cyclic anhydrides, this band appears in the range of 1830–1800 cm⁻¹[5][6].

-

Symmetric Stretch: Both C=O bonds stretch and contract in phase. This mode occurs at a lower frequency, typically in the 1775–1740 cm⁻¹ range for saturated, non-cyclic anhydrides[5][6].

The high frequency of these absorptions compared to simple ketones (~1715 cm⁻¹) is due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O bond[4]. Additionally, a strong and often broad absorption band corresponding to the C-O-C stretching vibration is expected in the 1300–900 cm⁻¹ region[5].

The Cyclopropyl Substituent: Strain-Induced Vibrational Shifts

The cyclopropyl ring possesses unique spectral characteristics owing to its bond strain and geometry.

-

C-H Stretching: The C-H bonds on a cyclopropyl ring exhibit stretching vibrations at frequencies significantly higher than those in typical alkanes (which appear below 3000 cm⁻¹). These absorptions are typically found in the 3100–3000 cm⁻¹ region, making them highly diagnostic for the presence of the ring[7][8].

-

Ring Deformations: The cyclopropane ring itself undergoes characteristic skeletal vibrations, often referred to as "ring breathing" modes. These complex vibrations contribute to the fingerprint region of the spectrum, with notable absorptions often observed around 1020-1000 cm⁻¹[8]. The region between 1250 cm⁻¹ and 675 cm⁻¹ is generally complex and highly characteristic of the molecule as a whole, making it an excellent "fingerprint" region for identification[9].

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound[2] as it requires minimal sample preparation and provides high-quality, reproducible data[10][11].

Objective: To obtain a high-resolution mid-IR spectrum (4000–400 cm⁻¹) of this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Crystal Preparation:

-

Rationale: To ensure the collected spectrum is solely that of the analyte, any residues must be removed from the ATR crystal surface.

-

Procedure: Clean the diamond crystal surface with a solvent-safe wipe lightly moistened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: This critical step measures the ambient spectrum of the environment (e.g., CO₂, water vapor) and the instrument itself. This background is then mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte.

-

Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Direct and complete contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns from the crystal surface[12].

-

Procedure: Place a single drop of this compound directly onto the center of the diamond crystal, ensuring the entire crystal surface is covered.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the measurement of the sample itself. Using the same acquisition parameters as the background ensures an accurate subtraction.

-

Procedure: Collect the sample spectrum using the same number of scans and resolution as the background measurement. The resulting spectrum should be displayed in units of % Transmittance or Absorbance.

-

-

Post-Measurement Cleanup:

-

Rationale: To prevent cross-contamination of future samples and maintain the integrity of the instrument.

-

Procedure: Carefully wipe the sample from the ATR crystal using a clean, solvent-safe wipe. Follow with a final cleaning as described in Step 1.

-

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations.

The Carbonyl Stretching Region (1900-1700 cm⁻¹)

This is the most diagnostic region for confirming the anhydride functional group. Look for two distinct, strong, and sharp absorption bands.

-

~1815 cm⁻¹: Assigned to the asymmetric C=O stretch. This is expected to be the more intense of the two peaks for this acyclic anhydride[6].

-

~1750 cm⁻¹: Assigned to the symmetric C=O stretch[5][6]. The presence of both peaks is definitive evidence of the anhydride moiety.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region confirms the nature of the hydrocarbon framework.

-

3100-3000 cm⁻¹: A series of sharp, medium-intensity peaks in this area are characteristic of the C-H stretching vibrations of the cyclopropyl rings[8]. Their position above 3000 cm⁻¹ is a key indicator of the strained ring system.

-

Below 3000 cm⁻¹: The absence of significant peaks just below 3000 cm⁻¹ would indicate high purity from saturated alkyl contaminants.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information, although peak assignments can be complex.

-

~1460 cm⁻¹: A peak in this region can be attributed to the CH₂ scissoring (bending) vibration within the cyclopropyl rings[8].

-

1300-900 cm⁻¹: A strong, broad band within this range is expected for the C-O-C stretching vibration of the anhydride group[3][5].

-

~1020 cm⁻¹: A sharp peak around this wavenumber is often characteristic of cyclopropane ring deformation or skeletal vibrations[8].

Table 1: Summary of Key Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Structural Group |

| 3100 - 3000 | C-H Stretch | Medium | Cyclopropyl Ring (C-H) |

| ~1815 | C=O Asymmetric Stretch | Strong | Acid Anhydride (C=O) |

| ~1750 | C=O Symmetric Stretch | Strong | Acid Anhydride (C=O) |

| ~1460 | CH₂ Scissoring (Bending) | Medium | Cyclopropyl Ring (CH₂) |

| 1300 - 900 | C-O-C Stretch | Strong | Acid Anhydride (C-O-C) |

| ~1020 | Ring Skeletal Vibration | Medium | Cyclopropyl Ring |

Workflow for Spectral Analysis

The logical flow from sample to interpreted result is crucial for maintaining scientific integrity. The following diagram illustrates this self-validating workflow.

Caption: Workflow for ATR-FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a rich and highly specific set of absorption bands that allow for its unambiguous identification. The dual carbonyl peaks in the 1830-1740 cm⁻¹ region are definitive for the anhydride group, while C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of the cyclopropyl rings. By following the robust ATR-FTIR protocol and systematic interpretation guide presented, researchers can confidently characterize this molecule, ensuring material quality and gaining critical insights into reaction progress. This guide serves as a foundational resource, blending established spectroscopic principles with a practical, application-focused methodology.

References

- 1. This compound | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Analytical Challenge of a Reactive Intermediate

An In-Depth Technical Guide to the Mass Spectrometry of Cyclopropanecarboxylic Acid Anhydride

This compound (C₈H₁₀O₃, MW: 154.16 g/mol ) is a reactive chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its strained cyclopropyl rings and reactive anhydride functional group present unique challenges and opportunities for structural elucidation by mass spectrometry. Due to its reactivity, particularly its susceptibility to hydrolysis, analytical methods must be chosen with care to ensure that the resulting data reflects the intact molecule rather than its degradation products.

This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, focusing on two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). As a Senior Application Scientist, this paper moves beyond mere procedural descriptions to explain the causal mechanisms behind the observed fragmentation, providing field-proven insights to guide your experimental design.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] For this compound, it provides a detailed fragmentation fingerprint that is highly characteristic of the molecule's structure.

Rationale for EI-MS and Predicted Fragmentation Cascade

Electron Ionization (EI) is a high-energy ionization technique that induces extensive and reproducible fragmentation.[5] While aliphatic anhydrides may show a weak or absent molecular ion peak, the structure of this compound is compact enough that a discernible molecular ion (M⁺•) at m/z 154 is anticipated.

The core principle governing the fragmentation of acid anhydrides is the stability of the resulting acylium ion.[6] The primary and most favored fragmentation event is the cleavage of the C-O-C anhydride bond, leading to the formation of a cyclopropanecarbonyl acylium ion and a cyclopropanecarboxylate radical.

-

Formation of the Base Peak (Acylium Ion): The most abundant ion in the spectrum, the base peak, is predicted to be the cyclopropanecarbonyl acylium ion ([C₄H₅O]⁺) at m/z 69 . This ion's stability is the driving force for this fragmentation pathway.

-

Secondary Fragmentation: The acylium ion itself can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule (28 Da). This results in the formation of the cyclopropyl cation ([C₃H₅]⁺) at m/z 41 .

This predictable cascade provides multiple points of confirmation for the presence of the cyclopropylcarbonyl moiety.

Visualizing the EI Fragmentation Pathway

The following diagram illustrates the logical flow of the fragmentation cascade under Electron Ionization conditions.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of checks for hydrolysis products ensures the integrity of the analysis.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a dry, aprotic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Vortex thoroughly to ensure complete dissolution.

-

Trustworthiness Check: Avoid protic solvents (e.g., methanol, water) to prevent hydrolysis of the anhydride into cyclopropanecarboxylic acid.

-

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C (A higher temperature can cause degradation).[3]

-

Split Ratio: 20:1 (Adjust as needed based on sample concentration).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is recommended.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35 - 250.

-

Data Analysis:

-

Extract the mass spectrum from the main chromatographic peak.

-

Confirm the presence of the molecular ion at m/z 154 and the key fragment ions at m/z 69 and 41.

-

Self-Validation: Check for a smaller peak corresponding to cyclopropanecarboxylic acid (MW 86.09).[7] Its presence may indicate sample degradation either prior to or during injection.

-

-

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS provides a complementary and gentler approach, which is particularly valuable for confirming the molecular weight and for analyzing samples that may be thermally sensitive.[8]

Rationale for ESI-MS and Predicted Ionization

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation.[9] This is ideal for unequivocally determining the molecular weight of the analyte.

-

Positive Ion Mode: In the presence of common mobile phase additives, this compound is expected to form protonated molecules or adducts. The most likely species are:

-

Protonated Molecule [M+H]⁺ at m/z 155.

-

Sodium Adduct [M+Na]⁺ at m/z 177.

-

Ammonium Adduct [M+NH₄]⁺ at m/z 172 (if ammonium salts are used as mobile phase modifiers).[10]

-

-

Negative Ion Mode: While less likely for the intact anhydride, this mode is an excellent tool for detecting potential hydrolysis. The presence of the deprotonated cyclopropanecarboxylic acid, [C₄H₅O₂]⁻ at m/z 85 , would be a clear indicator of sample degradation.[11]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

By selecting the protonated molecule ([M+H]⁺, m/z 155) as a precursor ion and subjecting it to Collision-Induced Dissociation (CID), we can generate fragments that confirm the structure. The expected fragmentation pathway is the neutral loss of one molecule of cyclopropanecarboxylic acid (86 Da), which again yields the highly stable acylium ion at m/z 69 . This correlation between the EI and ESI fragmentation data provides a high degree of confidence in the structural assignment.

Visualizing the LC-MS/MS Workflow

This diagram outlines the process from ionization to MS/MS fragmentation.

Caption: ESI-MS/MS workflow for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of the anhydride in 1 mL of Acetonitrile.

-

Causality Note: Acetonitrile is the preferred solvent over methanol to minimize the risk of solvolysis/hydrolysis during sample preparation and analysis.

-

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 10% B.

-

Linear ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: ESI Positive.

-

Full Scan (MS1) Range: m/z 100 - 250 to detect the [M+H]⁺ and [M+Na]⁺ ions.

-

Tandem MS (MS/MS) Experiment:

-

Precursor Ion: m/z 155.

-

Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to optimize the fragmentation and observe the formation of the m/z 69 product ion.

-

Product Ion Scan Range: m/z 30 - 160.

-

-

Summary of Key Diagnostic Ions

The following table summarizes the crucial ions that serve as diagnostic markers for the identification of this compound across different mass spectrometric techniques.

| Ion Description | Technique | Predicted m/z | Role / Significance |

| Molecular Ion [M]⁺• | EI-MS | 154 | Confirms molecular weight. |

| Acylium Ion [C₄H₅O]⁺ | EI-MS | 69 | Base Peak ; primary structural fragment. |

| Cyclopropyl Cation [C₃H₅]⁺ | EI-MS | 41 | Secondary fragment from the acylium ion. |

| Protonated Molecule [M+H]⁺ | ESI-MS | 155 | Intact molecule confirmation (soft ionization). |

| Sodium Adduct [M+Na]⁺ | ESI-MS | 177 | Intact molecule confirmation. |

| Acylium Ion (from MS/MS) | ESI-MS/MS | 69 | Product ion confirming the precursor structure. |

| Deprotonated Acid [C₄H₅O₂]⁻ | ESI-MS | 85 | Diagnostic marker for hydrolysis/degradation. |

Conclusion

The mass spectrometric analysis of this compound is a clear example of how technique selection and an understanding of fundamental fragmentation mechanisms are critical for accurate structural elucidation. By leveraging the hard ionization of GC-EI-MS, a characteristic fragmentation pattern emerges, dominated by the stable acylium ion at m/z 69. This is complemented by the soft ionization of LC-ESI-MS, which confirms the intact molecular weight and provides a parallel fragmentation pathway via MS/MS. For any researcher working with this reactive intermediate, employing both techniques provides a robust, self-validating analytical workflow, ensuring data integrity and confident structural assignment.

References

- 1. This compound | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Electrospray Ionization Mass Spectroscopy: Part I. Instrumentation and Spectral Interpretation | CoLab [colab.ws]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Cyclopropanecarbonyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Moiety in Modern Chemistry

The cyclopropane ring, a strained three-membered carbocycle, is a recurring and valuable structural motif in a myriad of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique conformational constraints and electronic properties can impart profound effects on a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Cyclopropanecarbonyl cyclopropanecarboxylate (CAS No. 33993-24-7) serves as a key building block, enabling the introduction of the cyclopropylcarbonyl group into more complex molecular architectures. This guide provides a comprehensive, in-depth exploration of the synthesis of this important intermediate, grounded in established chemical principles and supported by field-proven insights.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reagents, intermediates, and the final product is paramount for successful and safe synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopropanecarboxylic Acid | 1759-53-1 | C₄H₆O₂ | 86.09 | 182-184 | 1.087 |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 79 | 1.631 |

| Cyclopropanecarbonyl Chloride | 4023-34-1 | C₄H₅ClO | 104.53 | 119 | 1.152 |

| Cyclopropanemethanol | 2516-33-8 | C₄H₈O | 72.11 | 123-124 | 0.939 |

| Cyclopropanecarbonyl Cyclopropanecarboxylate | 33993-24-7 | C₈H₁₂O₂ | 140.18 | Not readily available | Not readily available |

Synthetic Strategy: A Multi-Step Approach

The synthesis of cyclopropanecarbonyl cyclopropanecarboxylate is most effectively achieved through a three-step process, commencing with the commercially available cyclopropanecarboxylic acid. This strategy ensures high yields and purity of the final product.

An In-Depth Technical Guide to the Preparation of Cyclopropanecarboxylic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing cyclopropanecarboxylic acid anhydride, a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document, intended for researchers, scientists, and drug development professionals, delves into the two primary synthetic routes: the reaction of cyclopropanecarboxylic acid with its corresponding acid chloride and the dehydration of cyclopropanecarboxylic acid. The guide offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical analysis of the advantages and disadvantages of each approach. Furthermore, it includes essential information on the synthesis of the requisite starting materials, safety and handling procedures, and analytical characterization of the final product to ensure scientific integrity and reproducibility.

Introduction

This compound is a highly reactive and versatile building block in organic chemistry. Its strained three-membered ring and the reactive anhydride functionality make it a sought-after intermediate for the introduction of the cyclopropylcarbonyl moiety into a wide array of molecules. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this important compound, emphasizing both the theoretical underpinnings and the practical aspects of its preparation.

Two principal strategies dominate the synthesis of this compound: the coupling of a cyclopropanecarboxylate with a cyclopropanecarbonyl halide and the direct dehydration of cyclopropanecarboxylic acid. The choice between these methods often depends on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment available in the laboratory.

Synthesis of Starting Materials

A prerequisite for the synthesis of this compound is the availability of high-purity starting materials. This section details the preparation of cyclopropanecarboxylic acid and its corresponding acid chloride.

Preparation of Cyclopropanecarboxylic Acid

A common and well-documented method for the synthesis of cyclopropanecarboxylic acid is the hydrolysis of cyclopropyl cyanide, which can be generated in situ from γ-chlorobutyronitrile.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed and validated procedure for this synthesis is available in Organic Syntheses.[1] The key steps involve the reaction of γ-chlorobutyronitrile with powdered sodium hydroxide, followed by hydrolysis of the resulting cyclopropyl cyanide with water and subsequent acidification with sulfuric acid. The crude product is then extracted with ether, dried, and purified by vacuum distillation. This method typically yields 74-79% of pure cyclopropanecarboxylic acid.[1]

Preparation of Cyclopropanecarbonyl Chloride

The conversion of cyclopropanecarboxylic acid to its acid chloride is a crucial step for one of the primary anhydride synthesis routes. This transformation is readily achieved using standard chlorinating agents, with thionyl chloride (SOCl₂) being a common choice.[3]

Reaction Scheme:

Experimental Protocol:

A general and efficient procedure involves the dropwise addition of thionyl chloride to cyclopropanecarboxylic acid.[3] The reaction mixture is then heated, typically to around 80°C, until the evolution of gas ceases.[3] The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil with a purity of over 98%.[3]

Synthetic Methodologies for this compound

This section presents the two primary methods for the preparation of this compound, complete with mechanistic insights and detailed experimental protocols.

Method 1: From Cyclopropanecarboxylic Acid and Cyclopropanecarbonyl Chloride

This is a widely used and reliable method for synthesizing both symmetrical and unsymmetrical anhydrides.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Experimental Choices:

The use of a base, such as pyridine, is critical in this reaction. Pyridine serves to deprotonate the carboxylic acid, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the acid chloride.[4][6]

Reaction Mechanism:

The reaction is initiated by the deprotonation of cyclopropanecarboxylic acid by pyridine to form the more nucleophilic cyclopropanecarboxylate anion. This anion then attacks the carbonyl carbon of cyclopropanecarbonyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a good leaving group, to yield the desired this compound.

Experimental Protocol:

A specific protocol for the synthesis of this compound is analogous to the preparation of the cyclobutyl analogue.[6]

-

Reagents and Equipment:

-

Cyclopropanecarboxylic acid

-

Cyclopropanecarbonyl chloride

-

Pyridine (anhydrous)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Apparatus for vacuum distillation

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid in an anhydrous aprotic solvent such as diethyl ether.

-

Add an equimolar amount of anhydrous pyridine to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of cyclopropanecarbonyl chloride to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the pyridinium hydrochloride precipitate is removed by filtration.

-

The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude anhydride is then purified by vacuum distillation.[6]

-

Data Presentation:

| Parameter | Value | Reference |

| Boiling Point | 95-100 °C at 6 torr | [6] |

| IR (C=O stretch) | 5.53 and 5.74 μm | [6] |

Method 2: Dehydration of Cyclopropanecarboxylic Acid

The direct dehydration of a carboxylic acid to its anhydride is another viable synthetic route. This method typically employs a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).[7]

Causality of Experimental Choices:

Phosphorus pentoxide is a powerful dehydrating agent that reacts with the water formed during the condensation of two carboxylic acid molecules, driving the equilibrium towards the formation of the anhydride. The hydroxyl group of the carboxylic acid is a poor leaving group; P₂O₅ activates it by converting it into a better leaving group, a phosphate ester derivative.

Reaction Mechanism:

The mechanism involves the initial reaction of a carboxylic acid molecule with phosphorus pentoxide, forming a reactive phosphate intermediate. This intermediate is then attacked by a second molecule of the carboxylic acid in a nucleophilic acyl substitution reaction. The phosphate group is an excellent leaving group, and its departure leads to the formation of the anhydride.

Experimental Protocol:

-

Reagents and Equipment:

-

Cyclopropanecarboxylic acid

-

Phosphorus pentoxide (P₂O₅)

-

Round-bottom flask with a magnetic stirrer

-

Condenser with a drying tube

-

Heating mantle

-

Apparatus for vacuum distillation

-

-

Procedure:

-

In a dry round-bottom flask, combine cyclopropanecarboxylic acid and phosphorus pentoxide (a molar ratio of approximately 2:1 is a general starting point, but may require optimization).

-

Gently heat the mixture with stirring. The reaction is often performed neat (without solvent).

-

The progress of the reaction can be monitored by observing the consumption of the carboxylic acid (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch).

-

Once the reaction is complete, the product is isolated by vacuum distillation directly from the reaction mixture.

-

Visualization of Synthetic Pathways

Caption: Synthetic routes to this compound.

Safety and Handling

Both cyclopropanecarboxylic acid and its anhydride are corrosive and can cause severe skin burns and eye damage.[5] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

This compound is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Infrared (IR) Spectroscopy: The formation of the anhydride is confirmed by the appearance of two characteristic carbonyl (C=O) stretching bands in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹.[6] The disappearance of the broad O-H stretch of the starting carboxylic acid is also a key indicator of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the cyclopropyl protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of a carbonyl carbon signal in the downfield region (typically >160 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the anhydride.

Comparison of Synthetic Methods

| Feature | Method 1 (Acid Chloride) | Method 2 (Dehydration) |

| Versatility | Can be used for both symmetrical and unsymmetrical anhydrides. | Primarily used for symmetrical anhydrides. |

| Reaction Conditions | Generally milder conditions (room temperature or gentle heating). | Often requires higher temperatures. |

| Reagents | Requires the preparation of the acid chloride. Pyridine is often used. | Uses a strong dehydrating agent like P₂O₅. |